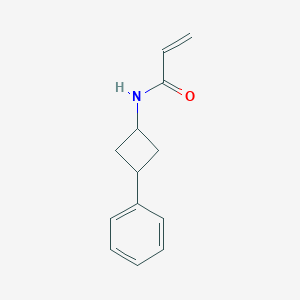

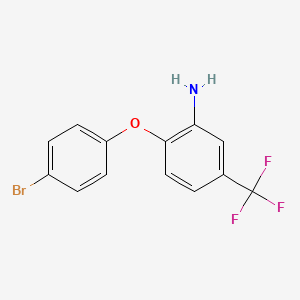

7-Bromo-2-chloro-3-ethyl-8-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-chloro-3-ethyl-8-methylquinoline is a chemical compound that belongs to the family of quinolines. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. This compound is synthesized by a specific method and has various applications in the field of scientific research.

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

Efficient Catalysis Systems for Synthesis : A study introduced an effective catalytic system using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane for the one-pot synthesis of complex organic compounds, highlighting the role of such catalysts in enhancing reaction efficiency under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Novel Synthetic Routes : Another research effort showcased the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, through a new approach involving palladium-catalyzed reactions, demonstrating innovative methods to access complex heterocyclic compounds (Hostyn et al., 2005).

Material Science and Photolabile Protecting Groups

Photochromic Materials : The development of photochromic spiropyrans and spirooxazines from bromo- or chloro-quinolines, investigated for their thermal and photo-induced isomerization, illustrates applications in creating materials responsive to light (Voloshin et al., 2008).

Photolabile Protecting Groups : Research into brominated hydroxyquinoline as a photolabile protecting group shows its utility in biological applications, offering high sensitivity to multiphoton-induced photolysis for in vivo studies (Fedoryak & Dore, 2002).

Medicinal Chemistry and Biological Applications

Antiplasmodial Activity : A study on structure-activity relationships among 7-substituted 4-aminoquinolines explored their activity against chloroquine-susceptible and -resistant Plasmodium falciparum, contributing to the search for new antimalarial agents (De et al., 1998).

Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes highlighted their potential as new therapeutic agents against leishmaniasis and tuberculosis, demonstrating the significance of quinoline derivatives in drug development (Carmo et al., 2011).

Propiedades

IUPAC Name |

7-bromo-2-chloro-3-ethyl-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNCNFGVCAQEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)Br)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)